5-Bromo-3-methoxypyridine-2-carboxamide
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Overview
Description
5-Bromo-3-methoxypyridine-2-carboxamide: is a chemical compound with the molecular formula C6H6BrN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methoxypyridine-2-carboxamide typically involves the bromination of 3-methoxypyridine-2-carboxamide. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-3-methoxypyridine-2-carboxamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-3-methoxypyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases .
Industry: The compound finds applications in the materials science industry, where it is used in the development of advanced materials with specific properties. It may also be employed in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-3-methoxypyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities .
Comparison with Similar Compounds
5-Bromo-2-methoxypyridine-3-carboxaldehyde: This compound shares a similar structure but differs in the functional group attached to the pyridine ring.
5-Bromo-2-methoxypyridine: Another related compound with a simpler structure, lacking the carboxamide group.
Uniqueness: 5-Bromo-3-methoxypyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of bromine, methoxy, and carboxamide groups makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C7H7BrN2O2 |
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Molecular Weight |
231.05 g/mol |
IUPAC Name |
5-bromo-3-methoxypyridine-2-carboxamide |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-5-2-4(8)3-10-6(5)7(9)11/h2-3H,1H3,(H2,9,11) |
InChI Key |
MRYILDPTJIHGAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)C(=O)N |
Origin of Product |
United States |
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